

## A Technical Guide to the Ago-Allosteric Modulation of FFAR1 by Fasiglifam

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Fasiglifam (TAK-875) is a potent and selective agonist of the free fatty acid receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40).[1][2][3] It functions as an ago-allosteric modulator, enhancing glucose-dependent insulin secretion from pancreatic β-cells by acting cooperatively with endogenous free fatty acids (FFAs).[3][4][5][6][7] This technical guide provides an in-depth overview of the mechanism of action of Fasiglifam, presenting key quantitative data, detailed experimental protocols for its characterization, and visualizations of the associated signaling pathways. While Fasiglifam showed promise in clinical trials for the treatment of type 2 diabetes, its development was terminated due to concerns of drug-induced liver injury (DILI).[2][5][6][8] Understanding its mechanism of action remains crucial for the development of safer, next-generation GPR40 agonists.

## Mechanism of Action: Ago-Allosteric Modulation of FFAR1

**Fasiglifam** is not a direct, orthosteric agonist of FFAR1 but rather an ago-allosteric modulator. [3][4][5][6][7] This means it binds to a site on the receptor that is distinct from the binding site of endogenous ligands, such as long-chain fatty acids. Upon binding, **Fasiglifam** induces a conformational change in the receptor that enhances the signaling efficacy of the endogenous FFAs.[4][5][6] This cooperative binding and activation lead to a more potent and sustained



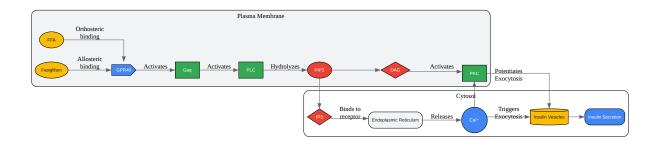
downstream signaling cascade, ultimately resulting in amplified glucose-stimulated insulin secretion (GSIS).[3][4][6] **Fasiglifam** itself exhibits partial agonist activity, but its primary therapeutic effect is derived from its synergistic interaction with circulating FFAs.[4][5][6]

## **Signaling Pathway**

The activation of FFAR1 by **Fasiglifam** and FFAs initiates a signaling cascade through the Gαq subunit of the heterotrimeric G protein.[9] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9]

- IP3/Ca2+ Pathway: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[9]
- DAG/PKC Pathway: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).[9]

The combined effects of increased intracellular Ca2+ and PKC activation lead to the potentiation of glucose-stimulated insulin secretion from pancreatic  $\beta$ -cells.[9]





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Caption: Signaling pathway of Fasiglifam-mediated ago-allosteric modulation of FFAR1.

## **Quantitative Data**

The following tables summarize key quantitative data for **Fasiglifam**.

Table 1: In Vitro Potency and Binding Affinity

Parameter	Species	Cell Line	Value	Reference
EC50 (GPR40 Activation)	Human	СНО	72 nM	[1][2]
EC50 (Intracellular IP Production)	Human	CHO-hGPR40	72 nM	[10]
Ki (GPR40 Binding)	Human	-	38 nM	[11]
Ki (GPR40 Binding)	Rat	-	140 nM	[11]

Table 2: Pharmacokinetic Parameters in Humans (Single Oral Dose)

Dose	Cmax (ng/mL)	Tmax (hr)	AUC (ng·h/mL)	t1/2 (hr)	Reference
25 mg	1030 ± 230	3.0	16800 ± 3400	~24	[3]
50 mg	1860 ± 420	3.0	32100 ± 6800	~24	[3]
100 mg	3140 ± 710	3.5	61300 ± 13200	~24	[3]

Table 3: Clinical Trial Liver Safety Data (Phase III)

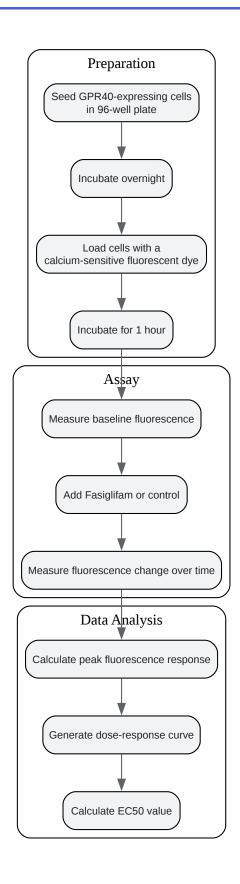


Parameter	Fasiglifam (25 mg & 50 mg)	Placebo/Active Control	Reference
Incidence of ALT > 3x ULN	3% - 6%	~0.5% - 0.8%	[5][6]
Adjudicated DILI (highly likely/probable)	0.64%	0.06%	[4]

# **Experimental Protocols Calcium Mobilization Assay**

This assay measures the increase in intracellular calcium concentration upon GPR40 activation.





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Caption: Workflow for a calcium mobilization assay to assess Fasiglifam activity.



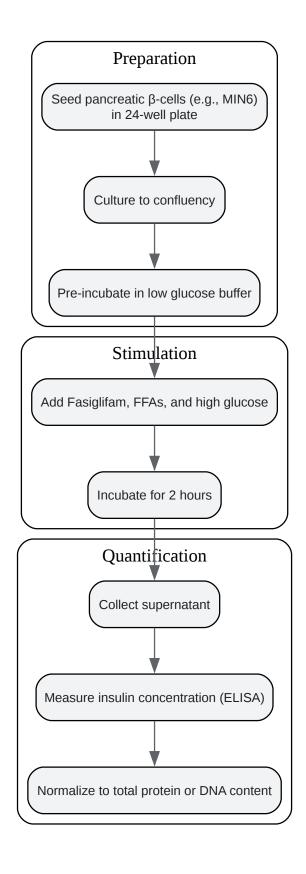
#### **Detailed Methodology:**

- Cell Culture: GPR40-expressing cells (e.g., CHO-hGPR40) are seeded into 96-well blackwalled, clear-bottom plates and cultured overnight.
- Dye Loading: The culture medium is removed, and cells are incubated with a calciumsensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
- Compound Addition: After incubation, the plate is placed in a fluorescence plate reader. A
  baseline fluorescence reading is taken before the automated addition of Fasiglifam or
  control compounds.
- Fluorescence Measurement: The fluorescence intensity is measured kinetically over time to capture the transient increase in intracellular calcium.
- Data Analysis: The peak fluorescence response is used to determine the agonist activity.
   Dose-response curves are generated to calculate the EC50 value.

### **In Vitro Insulin Secretion Assay**

This assay quantifies the amount of insulin secreted from pancreatic  $\beta$ -cells in response to GPR40 activation.





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Caption: Workflow for an in vitro insulin secretion assay.



#### **Detailed Methodology:**

- Cell Culture: Pancreatic β-cells (e.g., MIN6 cells or isolated primary islets) are seeded in multi-well plates and cultured to the desired confluency.
- Pre-incubation: Cells are washed and pre-incubated in a low-glucose buffer (e.g., Krebs-Ringer bicarbonate buffer with 2.8 mM glucose) for 1-2 hours to establish a basal insulin secretion rate.
- Stimulation: The pre-incubation buffer is replaced with a buffer containing high glucose (e.g., 16.7 mM) and the test compounds (**Fasiglifam**, with or without FFAs).
- Incubation: The cells are incubated for a defined period (e.g., 2 hours) at 37°C.
- Quantification: The supernatant is collected, and the insulin concentration is measured using a commercially available ELISA kit. Data is often normalized to the total protein or DNA content of the cells in each well.

## **Conclusion**

Fasiglifam represents a significant advancement in the understanding of FFAR1 pharmacology, demonstrating the therapeutic potential of ago-allosteric modulation for type 2 diabetes. Its mechanism, involving the potentiation of endogenous FFA signaling to enhance glucose-dependent insulin secretion, offered a promising approach with a reduced risk of hypoglycemia. However, the emergence of liver toxicity in late-stage clinical trials ultimately led to the discontinuation of its development. The data and protocols presented in this guide serve as a valuable resource for the scientific community, aiding in the continued exploration of FFAR1 as a therapeutic target and the design of safer and more effective GPR40 agonists. A thorough understanding of the structure-activity and structure-toxicity relationships of compounds like Fasiglifam will be paramount in overcoming the challenges that have hindered the clinical success of this drug class.

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